1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one is a chlorinated organic compound with the molecular formula C7H8Cl6O3 This compound is characterized by the presence of six chlorine atoms and two hydroxyl groups attached to a heptanone backbone
Preparation Methods
The synthesis of 1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one typically involves the chlorination of heptanone derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale chlorination processes with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.
Scientific Research Applications
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of multiple chlorine atoms and hydroxyl groups allows it to form strong interactions with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one can be compared with other chlorinated compounds such as:
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: This compound has a similar chlorinated structure but differs in its cyclic anhydride form and specific applications.
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin: Known for its toxicological properties, this compound is structurally different but shares the presence of multiple chlorine atoms.
1,1,2,3,4,4-Hexachlorobutadiene: Another chlorinated compound with distinct chemical properties and industrial uses.
Properties
CAS No. |
26457-32-9 |
---|---|
Molecular Formula |
C7H8Cl6O3 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1,1,1,7,7,7-hexachloro-2,6-dihydroxyheptan-4-one |
InChI |
InChI=1S/C7H8Cl6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h4-5,15-16H,1-2H2 |
InChI Key |
OOHSANVRWZOWHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)C(=O)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.